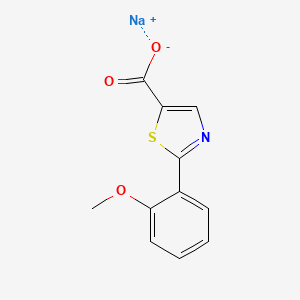![molecular formula C8H15NO B1442692 9-Azabiciclo[3.3.1]non-9-iloxi CAS No. 31785-68-9](/img/structure/B1442692.png)
9-Azabiciclo[3.3.1]non-9-iloxi
Descripción general
Descripción
9-Azabicyclo[3.3.1]nonane n-oxyl is a chemical compound with the molecular formula C8H14NO. It belongs to the class of nitroxyl radicals, which are known for their stability and reactivity. This compound is often used in organic synthesis and catalysis due to its unique chemical properties .
Aplicaciones Científicas De Investigación
9-Azabicyclo[3.3.1]nonane n-oxyl has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving radical-mediated processes and oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mecanismo De Acción
Target of Action
9-Azabicyclo[3.3.1]non-9-yloxy, also known as ABNO, belongs to a sterically unhindered and stable class of nitroxyl radicals . The primary target of ABNO is alcohols, where it acts as a catalyst in their oxidation .
Mode of Action
ABNO efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . This interaction results in the transformation of the alcohol into a more oxidized state, specifically into a carbonyl compound .
Biochemical Pathways
The primary biochemical pathway affected by ABNO is the oxidation pathway of alcohols . By acting as a catalyst, ABNO accelerates the oxidation process, leading to the rapid conversion of alcohols into carbonyl compounds . The downstream effects of this conversion depend on the specific alcohol and carbonyl compound involved, but generally, this transformation can lead to changes in the chemical properties and reactivity of the original alcohol.
Result of Action
The primary molecular effect of ABNO’s action is the conversion of alcohols into carbonyl compounds . This conversion can have various cellular effects depending on the specific compounds involved. For instance, the oxidation of an alcohol could potentially deactivate a biologically active molecule or generate a new active compound.
Action Environment
The action of ABNO as a catalyst in the oxidation of alcohols can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment could potentially interfere with ABNO’s catalytic activity. Additionally, factors such as temperature and pH could also affect the efficiency and stability of ABNO .
Métodos De Preparación
The preparation of 9-Azabicyclo[3.3.1]nonane n-oxyl involves several synthetic routes. One common method is the oxidation of 9-azabicyclo[3.3.1]nonane derivatives. The process typically involves the following steps :
Conversion to Amino Derivative: The starting material, 9-azabicyclo[3.3.1]nonane, is converted to its amino derivative.
Oxidation: The amino derivative is then oxidized to form the nitroxyl radical. Common oxidizing agents include oxygen and diacetyl peroxide.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
9-Azabicyclo[3.3.1]nonane n-oxyl undergoes various chemical reactions, including:
Oxidation: It is commonly used as an oxidizing agent in organic synthesis.
Substitution: The compound can participate in substitution reactions, where it replaces a functional group in a molecule with another group.
Polymerization: It can act as a radical initiator in polymerization reactions, facilitating the formation of polymers from monomers.
Common reagents used in these reactions include copper catalysts and ambient air as the oxidant. The major products formed depend on the specific reaction conditions and substrates used .
Comparación Con Compuestos Similares
9-Azabicyclo[3.3.1]nonane n-oxyl is unique compared to other nitroxyl radicals due to its less hindered structure, which enhances its reactivity. Similar compounds include:
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A widely used nitroxyl radical with higher steric hindrance.
AZADO (2-Azaadamantane-N-oxyl): Another nitroxyl radical with a different bicyclic structure.
KetoABNO (9-Azabicyclo[3.3.1]nonane-3-one N-oxyl): A derivative of 9-Azabicyclo[3.3.1]nonane n-oxyl with a keto group.
These compounds share similar reactivity but differ in their steric and electronic properties, which influence their specific applications and efficiency in various reactions .
Propiedades
IUPAC Name |
9-hydroxy-9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXMSJQQHBZNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31785-68-9 | |
| Record name | 9-azabicyclononane-N-oxyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)


![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)





![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)
